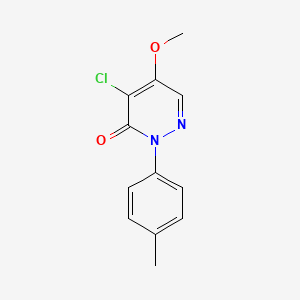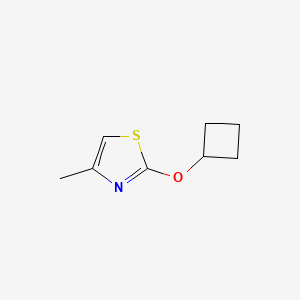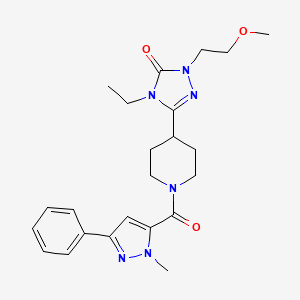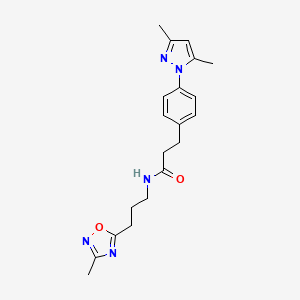
4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a derivative of the pyridazinone class, which is known for its diverse biological activities and potential applications in pharmaceutical chemistry. Pyridazinones are heterocyclic compounds that have been extensively studied due to their pharmacological properties, including cardiotonic, anticancer, antiangiogenic, antioxidant, and fungicidal activities .
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multi-step chemical reactions, including acylation, cyclization, and substitution reactions. For instance, the synthesis of related pyridazinone derivatives has been achieved through Friedel-Crafts acylation followed by cyclization with hydrazine hydrate . Additionally, the enzymatic and chemical treatment has been used to prepare intermediates for microbial degradation studies . The synthesis of 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone involved reactions with trifluoroethylation agents and observed methyl group migration, indicating the complexity and reactivity of these molecules .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core with various substituents that influence their chemical behavior and biological activity. The presence of chloro, methoxy, and methylphenyl groups in the compound of interest suggests potential sites for further chemical modifications and interactions with biological targets .
Chemical Reactions Analysis
Pyridazinone derivatives undergo various chemical reactions, including enantioseparation, which is crucial for the preparation of chiral compounds with specific biological activities . The reactivity of these compounds towards different reagents, such as trifluoroethylation agents, formaldehyde, and secondary amines, has been explored to synthesize a wide array of derivatives with potential biological applications . Moreover, the bacterial degradation of pyridazinone derivatives has been studied, revealing the metabolic pathways and the formation of different metabolites .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as solubility, stability, and reactivity, are essential for their practical applications. The use of chromatographic techniques and chiral stationary phases has been reported for the efficient separation of enantiomers, which is important for the pharmaceutical industry . The large-scale synthesis of related compounds has been developed to optimize yield and purity, demonstrating the scalability of these syntheses for industrial applications . The biological activities of these compounds, including their fungicidal and α1-antagonist activities, have been evaluated, indicating their potential as pharmaceutical agents .
Aplicaciones Científicas De Investigación
Selective Cyclooxygenase Inhibitors
Pyridazinone derivatives, similar in structure to the compound of interest, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), showing potential for the treatment of inflammation and pain associated with arthritis. These compounds, exemplified by ABT-963, demonstrate high selectivity for COX-2 over COX-1, improved aqueous solubility, and significant oral anti-inflammatory potency, along with reduced gastrointestinal side effects in animal models (Asif, 2016).
Synthesis and Impurities in Pharmaceuticals
The review on the synthesis of omeprazole, a proton pump inhibitor, highlights the importance of understanding the chemical impurities that can arise in the manufacturing process of drugs. This knowledge is crucial for developing safer and more effective pharmaceuticals. The compound of interest, due to its structural similarity, could potentially be involved in similar research focused on optimizing drug synthesis and minimizing harmful impurities (Saini et al., 2019).
Antioxidant Properties
Chromones and their derivatives, which share a core structure with the compound , have been recognized for their antioxidant properties. These compounds can neutralize active oxygen species and interrupt free radical processes, thereby offering protection against cell impairment and various diseases. The role of specific functional groups in enhancing radical scavenging activity has been particularly noted, suggesting potential areas of study for the compound of interest (Yadav et al., 2014).
Diverse Pharmacological Activities
Azolo[d]pyridazinones, structurally related to pyridazinone derivatives, have been associated with a wide range of biological activities, including antidiabetic, antiasthmatic, anticancer, and anti-inflammatory effects. The significance of the pyridazinone scaffold against various targets such as PDE, COX, and DPP-4 has been extensively reviewed, highlighting the versatility and potential of these compounds in drug discovery and development (Tan & Ozadali Sari, 2020).
Propiedades
IUPAC Name |
4-chloro-5-methoxy-2-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-3-5-9(6-4-8)15-12(16)11(13)10(17-2)7-14-15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXSHGSEVYLBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methylphenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511199.png)





![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2511207.png)


![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511215.png)
![2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511220.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2511222.png)